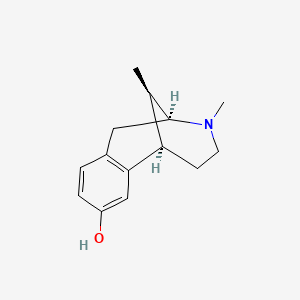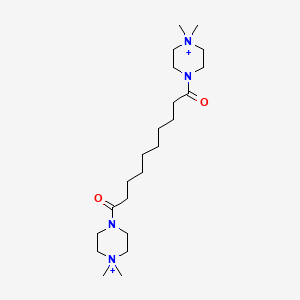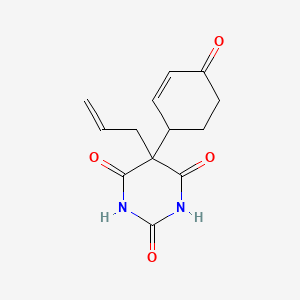](/img/structure/B1238902.png)
[Cu(NH3)4(OH2)](2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraammineaquacopper(2+) is a copper coordination entity.
科学的研究の応用
Synthesis and Structural Characterization
- The synthesis and characterization of complexes involving [Cu(NH3)4(OH2)]2+ have been explored. For instance, Altahan et al. (2018) reported the synthesis of a complex cluster anion involving [Cu(NH3)4(OH2)]2+, demonstrating its potential in forming novel anionic clusters through templated self-assembly processes (Altahan et al., 2018).
Coordination Chemistry and Crystal Structures
- Research by Pinkas et al. (1995) studied the different coordination polyhedra of copper complexes with ligands such as H2O and NH3, highlighting the contrast in coordination geometry between different ligands (Pinkas et al., 1995).
- The crystal structure and spectroscopic study of a [Cu(BPCA)(OH2)(O2CCH3)⋅H2O] complex was examined by Folgado et al. (1989), which provides insights into the coordination geometry around copper ions in such complexes (Folgado et al., 1989).
Chemical Synthesis and Applications
- Wen et al. (2002) explored the synthesis of Cu(OH)2 nanoribbons using coordination self-assembly involving [Cu(NH3)4(OH2)]2+, showcasing its utility in the controlled production of nanoscale materials (Wen et al., 2002).
Mathematical and Computational Modeling
- Markov et al. (2020) developed a mathematical model of the Cu(II)–H2O–OH––NH3 system, which can be used to optimize the conditions for the hydrochemical synthesis of different target compounds, indicating the importance of [Cu(NH3)4(OH2)]2+ in such systems (Markov et al., 2020).
Nanomaterials and Sensor Applications
- Qiu et al. (2015) reported the preparation of Cu(OH)2 nanoarrays on metal substrates using a simple method involving [Cu(NH3)4(OH2)]2+, demonstrating their application as ammonia sensors (Qiu et al., 2015).
特性
分子式 |
CuH15N4O+3 |
|---|---|
分子量 |
150.69 g/mol |
IUPAC名 |
copper;oxidanium;azane |
InChI |
InChI=1S/Cu.4H3N.H2O/h;4*1H3;1H2/q+2;;;;;/p+1 |
InChIキー |
WRURTKBRGOGIAO-UHFFFAOYSA-O |
正規SMILES |
N.N.N.N.[OH3+].[Cu+2] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


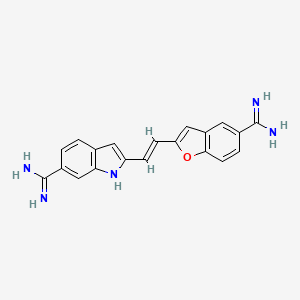
![methyl 8',10-dihydroxy-5',7'-dimethoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1238820.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(propanoyl)amino]propanoate](/img/structure/B1238825.png)
![3-(4-((E)-2-[4-(Didecylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B1238828.png)
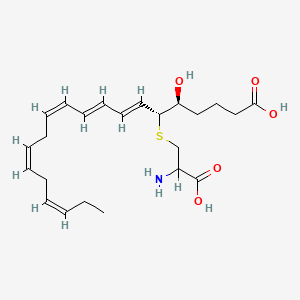
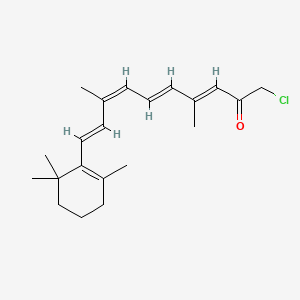
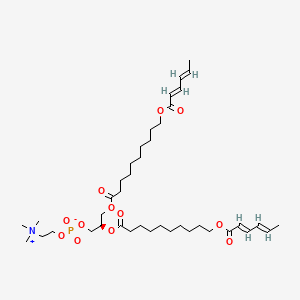
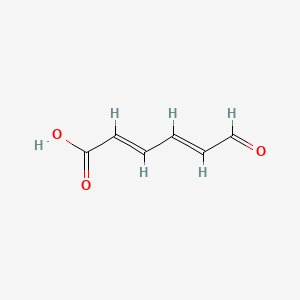
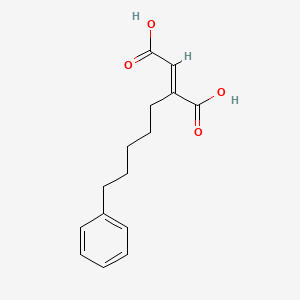
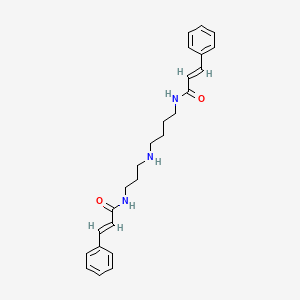
![2-((2S,3S)-4-((E)-3-((R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-enyl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrobenzo[b]furan-3-carbonyloxy)-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1238836.png)
